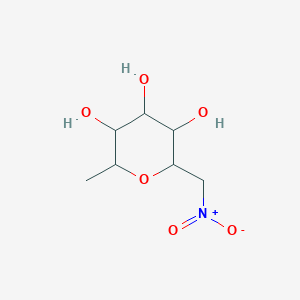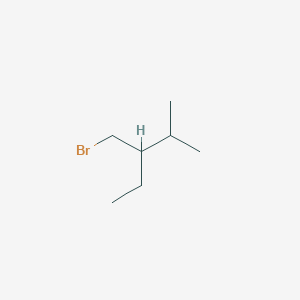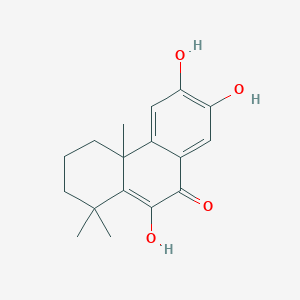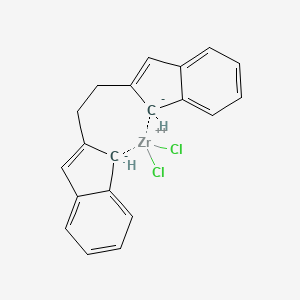
beta-L-Rhamnopyranosyl nitromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Rhamnopyranosyl nitromethane: is a nitro-containing compound that belongs to the class of rhamnopyranosides It is characterized by the presence of a nitromethane group attached to a beta-L-rhamnopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Rhamnopyranosyl nitromethane typically involves the nitroaldol (Henry) reaction. This reaction is a base-catalyzed C-C bond-forming reaction between nitroalkanes and aldehydes or ketones . The reaction conditions often include the use of sodium hydroxide or other bases to facilitate the formation of the nitroalkene intermediate, which is then dehydrated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to minimize the risk of chemical accidents associated with the handling of nitromethane, an explosive chemical . This method employs heterogeneous catalysts to enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Beta-L-Rhamnopyranosyl nitromethane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: The nitro group can be reduced to form primary amines or other reduced products.
Substitution: The nitro group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields primary amines, while oxidation can yield nitroalkenes or other oxidized derivatives .
Scientific Research Applications
Beta-L-Rhamnopyranosyl nitromethane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of beta-L-Rhamnopyranosyl nitromethane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes such as beta-L-rhamnosidase, leading to the formation of specific products that can exert various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
- Methyl beta-L-rhamnopyranoside
- Methyl 2-O-(beta-L-rhamnopyranosyl)-beta-D-glucopyranoside
- Methyl 2-O-beta(beta-L-rhamnopyranosyl)-alpha-L-arabinopyranoside
Comparison: . The nitro group allows for a wider range of chemical transformations, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2-methyl-6-(nitromethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKASWJUVZZNJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate](/img/structure/B12321135.png)



![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)



![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)
![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)


![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate](/img/structure/B12321228.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
